molecular formula C5H10BrN B8061528 1-(2-Bromoethyl)azetidine

1-(2-Bromoethyl)azetidine

Cat. No.: B8061528
M. Wt: 164.04 g/mol
InChI Key: USQPEMGVLIWPAC-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)azetidine is a four-membered nitrogen-containing heterocycle with a bromine atom attached to an ethyl group. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of azetidine with 2-bromoethanol under basic conditions. Another method includes the cyclization of 2-bromoethylamine with a suitable base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include azidoethylazetidine, thioethylazetidine, and ethoxyethylazetidine.

    Oxidation: Azetidine N-oxides.

    Reduction: Ethylazetidine.

Scientific Research Applications

1-(2-Bromoethyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)azetidine involves its ability to undergo nucleophilic substitution reactions, forming reactive intermediates that can interact with biological targets. The compound’s ring strain and stability make it a valuable tool in medicinal chemistry for designing molecules that can selectively interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethyl)azetidine is unique due to its combination of a four-membered ring and a bromine substituent, which imparts distinct reactivity and stability. Compared to aziridines, azetidines are more stable and easier to handle, making them more suitable for various synthetic applications .

Properties

IUPAC Name

1-(2-bromoethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN/c6-2-5-7-3-1-4-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQPEMGVLIWPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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